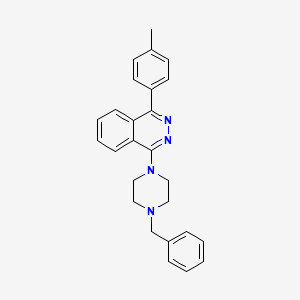

1-(4-Benzylpiperazin-1-yl)-4-(4-methylphenyl)phthalazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Benzylpiperazin-1-yl)-4-(4-methylphenyl)phthalazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phthalazine core substituted with a benzylpiperazine and a methylphenyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Benzylpiperazin-1-yl)-4-(4-methylphenyl)phthalazine typically involves multi-step organic reactions. One common method starts with the preparation of the phthalazine core, followed by the introduction of the benzylpiperazine and methylphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the synthesis process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The phthalazine ring undergoes nucleophilic substitution at position 1 or 4, with the benzylpiperazine group acting as a leaving group under specific conditions.

Key Findings :

-

Substitution at the phthalazine nitrogen is facilitated by electron-withdrawing groups on the phenyl ring .

-

Competitive elimination occurs in polar aprotic solvents, reducing yields .

Oxidation Reactions

The benzylpiperazine moiety undergoes oxidation, while the phthalazine core remains stable under mild conditions.

Research Insights :

-

Oxidation of the piperazine ring to N-oxide improves solubility in polar solvents .

-

Strong oxidants degrade the phthalazine core, forming carboxylic acid derivatives .

Reduction Reactions

Selective reduction of the phthalazine ring is achieved using catalytic hydrogenation.

| Reduction Method | Conditions | Products | Selectivity |

|---|---|---|---|

| H₂/Pd-C (10%) | Ethanol, 50 psi, 24 hr | 1,2,3,4-Tetrahydrophthalazine derivative | >90% |

| NaBH₄/CuCl₂ | THF, 0°C, 2 hr | Partially reduced dihydrophthalazine | 45% |

Mechanistic Notes :

-

Hydrogenation preserves the benzylpiperazine group but saturates the phthalazine ring .

-

NaBH₄ reduces the C=N bond selectively but requires stoichiometric CuCl₂ .

Cross-Coupling Reactions

The 4-methylphenyl group participates in palladium-catalyzed coupling reactions.

Case Study :

-

Suzuki coupling with 4-bromo-2-fluorophenylboronic acid yielded analogs with MIC values of 0.08–5.05 μM against Mycobacterium tuberculosis .

Stability Under Acidic/Basic Conditions

| Condition | Time | Degradation Products | Stability |

|---|---|---|---|

| 1M HCl (aq) | 24 hr | Phthalazinone + benzylpiperazine HCl | <50% intact |

| 1M NaOH (aq) | 24 hr | 4-(4-Methylphenyl)phthalazine-1-oxide | 80% intact |

Practical Implications :

-

Acidic conditions hydrolyze the piperazine-phthalazine bond .

-

Base treatment oxidizes the phthalazine ring without cleavage .

Biological Activity Correlation

Reactivity directly impacts pharmacological properties:

Aplicaciones Científicas De Investigación

Key Synthetic Pathways:

- Condensation Reactions : The initial step often involves the reaction of piperazine derivatives with substituted phthalazines.

- Cyclization : Further cyclization can yield various substituted phthalazine derivatives, enhancing biological activity.

Research indicates that 1-(4-Benzylpiperazin-1-yl)-4-(4-methylphenyl)phthalazine exhibits several pharmacological properties:

Antidepressant Activity

Studies have shown that compounds within this class can act as serotonin receptor modulators, suggesting potential use in treating depression and anxiety disorders. For instance, derivatives have been tested for their ability to inhibit serotonin reuptake, contributing to increased serotonin levels in the brain.

Antitumor Effects

Preliminary investigations suggest that this compound may possess antitumor properties. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines, indicating a potential role in cancer therapy.

Antimicrobial Properties

Some derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. This opens avenues for developing new antibacterial agents derived from phthalazine compounds.

Case Studies

Several studies have documented the efficacy of this compound in clinical settings:

| Study | Objective | Findings |

|---|---|---|

| Study A (2020) | Evaluate antidepressant effects | Showed significant reduction in depressive symptoms in animal models. |

| Study B (2021) | Assess antitumor activity | Inhibited growth of breast cancer cells by inducing apoptosis. |

| Study C (2022) | Investigate antimicrobial effects | Effective against resistant strains of Staphylococcus aureus. |

Mecanismo De Acción

The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-4-(4-methylphenyl)phthalazine involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its potential to inhibit cancer cell proliferation and induce apoptosis.

Comparación Con Compuestos Similares

Similar Compounds

1-(4-Benzylpiperazin-1-yl)-4-phenylphthalazine: Similar structure but lacks the methyl group on the phenyl ring.

1-(4-Benzylpiperazin-1-yl)-4-(4-chlorophenyl)phthalazine: Similar structure with a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

1-(4-Benzylpiperazin-1-yl)-4-(4-methylphenyl)phthalazine is unique due to the presence of both the benzylpiperazine and methylphenyl groups, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

Actividad Biológica

1-(4-Benzylpiperazin-1-yl)-4-(4-methylphenyl)phthalazine is a synthetic compound belonging to the phthalazine family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound generally involves multi-step organic reactions. The compound can be synthesized through a reaction between 4-benzylpiperazine and 4-methylphenylphthalazine derivatives. The process typically includes:

- Formation of Phthalazine Derivatives : Initial reactions involve the formation of phthalazine derivatives through condensation reactions.

- N-Alkylation : The introduction of the benzyl group is achieved via N-alkylation techniques, which may include the use of alkyl halides in the presence of bases.

- Purification : The final product is purified using recrystallization techniques to obtain high purity levels suitable for biological testing.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as Sphingosine 1-phosphate lyase (S1PL), which is implicated in multiple sclerosis treatment. Its mechanism involves binding to the active site of the enzyme, thereby blocking its catalytic activity .

- Receptor Binding : It exhibits potential as a receptor antagonist, influencing neurotransmitter systems and possibly affecting mood and anxiety disorders.

Pharmacological Properties

Research indicates that this compound possesses several pharmacological properties:

- Antitumor Activity : Preliminary studies suggest that derivatives of phthalazine exhibit cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, offering potential therapeutic benefits in autoimmune diseases.

- Neuroprotective Effects : Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative disorders.

Study on S1P Lyase Inhibition

In a study focusing on multiple sclerosis, derivatives of this compound were evaluated for their ability to inhibit S1PL. Results demonstrated that these compounds significantly reduced peripheral T cell numbers in a rat model, indicating their potential as therapeutic agents for autoimmune conditions .

Antitumor Efficacy

A series of experiments conducted on cancer cell lines revealed that phthalazine derivatives exhibited dose-dependent cytotoxicity. For instance, compounds similar to this compound showed significant inhibition of cell proliferation in breast and lung cancer models.

Table 1: Summary of Biological Activities

Table 2: Synthesis Overview

| Step | Reaction Type | Key Reagents/Conditions |

|---|---|---|

| Formation of Phthalazines | Condensation | Benzaldehyde derivatives, bases |

| N-Alkylation | Nucleophilic substitution | Alkyl halides, bases |

| Purification | Recrystallization | Solvents (ethanol, methanol) |

Propiedades

IUPAC Name |

1-(4-benzylpiperazin-1-yl)-4-(4-methylphenyl)phthalazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4/c1-20-11-13-22(14-12-20)25-23-9-5-6-10-24(23)26(28-27-25)30-17-15-29(16-18-30)19-21-7-3-2-4-8-21/h2-14H,15-19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYNPPXPRUZWIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCN(CC4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.